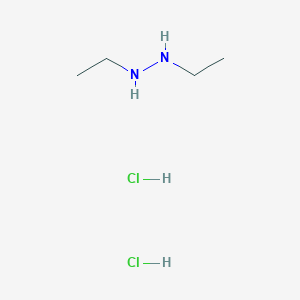
1,2-Diethylhydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Diethylhydrazine dihydrochloride is a chemical compound with the molecular formula C4H12N2·2HCl. It is a derivative of hydrazine, characterized by the presence of two ethyl groups attached to the nitrogen atoms. This compound is commonly used in organic synthesis and has applications in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Diethylhydrazine dihydrochloride can be synthesized through the reduction of azines with lithium aluminum hydride. This method involves the reduction of ethylideneazine in the presence of lithium aluminum hydride, followed by hydrolysis to yield 1,2-diethylhydrazine .
Industrial Production Methods: The industrial production of this compound typically involves the ethylation of 1,2-dibenzoylhydrazine, followed by hydrolysis. This method provides a high yield of the desired product .
化学反応の分析
Types of Reactions: 1,2-Diethylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoparaffins using oxidizing agents like mercuric oxide.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions to form various substituted hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Mercuric oxide in water is commonly used for the oxidation of this compound.
Reduction: Lithium aluminum hydride is used for the reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Azoparaffins
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazine derivatives
科学的研究の応用
Applications in Organic Synthesis
-
Synthesis of Heterocycles : DEH is extensively used in the synthesis of various heterocyclic compounds, including:
- Pyrazoles and Pyrazolidines : DEH serves as a precursor for synthesizing 4,5-dihydro-pyrazole and pyrazolidine derivatives, which are important in pharmaceuticals .
- Phthalazine Derivatives : The compound has been utilized to create 1,2-dihydro-phthalazine derivatives, which have applications in medicinal chemistry.
- Reagent for Nitrogen Incorporation : The ability of DEH to introduce nitrogen into organic frameworks makes it invaluable for creating active pharmaceutical ingredients (APIs). Its nucleophilic properties allow it to participate effectively in electrophilic substitution reactions, facilitating the construction of complex nitrogen-containing structures essential for drug development .
Pharmaceutical Applications
-
Drug Development : DEH is instrumental in developing various therapeutic agents, including:
- Antiviral Drugs : Its reactivity can be harnessed to synthesize compounds that exhibit antiviral properties.
- Antidepressants and Anticancer Agents : The incorporation of nitrogen functionalities into drug candidates has been shown to enhance biological activity.
- Research Methodologies : In laboratory settings, DEH is employed as a reagent for method development in chemical analysis and environmental testing. Its predictable reactivity aids in establishing standard testing procedures critical for regulatory compliance .
Agricultural Chemistry
DEH also finds applications in agricultural chemistry:
- Synthesis of Pesticides and Herbicides : The compound's chemical properties facilitate the construction of effective pest control agents. This application is particularly relevant for developing environmentally friendly agricultural products that minimize ecological impact while maintaining efficacy .
Case Study 1: Synthesis of Pyrazolidine Derivatives
A study demonstrated the synthesis of pyrazolidine derivatives using DEH as a key reagent. The resulting compounds exhibited promising biological activity against specific cancer cell lines, highlighting DEH's potential in anticancer drug development.
Case Study 2: Environmental Testing
In a laboratory setting, DEH was utilized to develop a method for testing soil samples for nitrogen contamination. Its ability to react predictably allowed researchers to establish reliable protocols for environmental monitoring.
Safety and Toxicity Considerations
Despite its valuable applications, 1,2-Diethylhydrazine dihydrochloride poses significant health risks:
- Toxicity : The compound is highly toxic through inhalation, ingestion, or skin absorption. It can cause severe irritation and damage to tissues upon contact.
- Carcinogenic Potential : Prolonged exposure has been associated with carcinogenic effects; hence, stringent safety measures must be implemented when handling this compound .
作用機序
The mechanism of action of 1,2-diethylhydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins and other biomolecules, affecting their function and activity .
類似化合物との比較
1,2-Dimethylhydrazine dihydrochloride: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Dimethylhydrazine: Another hydrazine derivative with different alkyl groups.
Uniqueness: 1,2-Diethylhydrazine dihydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
特性
CAS番号 |
7699-31-2 |
|---|---|
分子式 |
C4H13ClN2 |
分子量 |
124.61 g/mol |
IUPAC名 |
1,2-diethylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-3-5-6-4-2;/h5-6H,3-4H2,1-2H3;1H |
InChIキー |
TZNBFFOIJFSWGW-UHFFFAOYSA-N |
SMILES |
CCNNCC.Cl.Cl |
正規SMILES |
CCNNCC.Cl |
melting_point |
336 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
7699-31-2 |
物理的記述 |
1,2-diethylhydrazine dihydrochloride is a white powder. (NTP, 1992) |
ピクトグラム |
Irritant; Health Hazard |
溶解性 |
greater than or equal to 100 mg/mL at 64° F (NTP, 1992) |
同義語 |
1,2-Diethylhydrazine Dihydrochloride; 1,2-Diethyl-hydrazine Dihydrochloride; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















